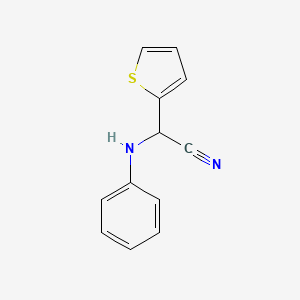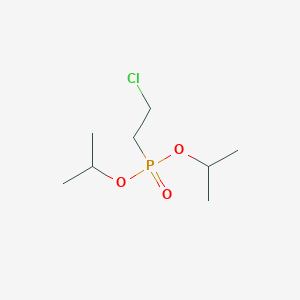
Diisopropyl-(2-chloroethyl)-phosphonate
Vue d'ensemble
Description
Diisopropyl-(2-chloroethyl)-phosphonate is a useful research compound. Its molecular formula is C8H18ClO3P and its molecular weight is 228.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Chemotherapy Target Compounds
Research has explored derivatives of Diisopropyl-(2-chloroethyl)-phosphonate for their potential in chemotherapy. For instance, a study by Wong et al. (2007) investigated the synthesis of a monosulfone of a diphosphate ester, highlighting the molecule's conformation and bond lengths, which could be significant for therapeutic applications (Wong, Olmstead, & Gervay-Hague, 2007).
Enzymatic Synthesis of Amino Acids
F. Hammerschmidt and F. Wuggenig (1999) demonstrated the chemo-enzymatic synthesis of phosphonic acid analogues of several amino acids, employing Diisopropyl α-chloroacetoxyphosphonates. This process, involving enzyme-catalyzed hydrolysis, underscores the versatility of this compound in synthesizing biologically relevant compounds (Hammerschmidt & Wuggenig, 1999).
Organic Phosphorus Compounds
Erkhitueva et al. (2018) developed an efficient method for synthesizing symmetrical N-aryl-C-phosphonoacetamidines, demonstrating the utility of Diisopropyl (chloroethynyl)phosphonate in organic chemistry for generating compounds with a wide range of functional groups (Erkhitueva et al., 2018).
Agricultural Applications
Latex Production Stimulation
Derouet, Cauret, and Brosse (2003) explored the chemical fixation of 2-chloroethylphosphonic acid (ethephon) to 1,4-polyisoprene chains to create new derivatives with prolonged stimulating activity for latex production by the rubber tree (Hevea brasiliensis). This study exemplifies the application of this compound in agriculture to enhance natural resource extraction (Derouet, Cauret, & Brosse, 2003).
Material Science
Polymer Synthesis
The synthesis of poly(silylenephosphonate)s incorporating 2-chloroethylphosphonic acid aimed to improve latex production by Hevea brasiliensis is another innovative application. By integrating ethephon groups into polymer chains, the research by Derouet, Cauret, and Brosse (2004) sought to release ethephon molecules slowly over time, demonstrating the compound's potential in creating materials with controlled release properties (Derouet, Cauret, & Brosse, 2004).
Mécanisme D'action
Target of Action
Diisopropyl-(2-chloroethyl)-phosphonate, also known as tris(2-chloroethyl) phosphate (TCEP), is a type of organophosphorus flame retardant . It primarily targets the thyroid hormone system in aquatic organisms, significantly inhibiting the levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4) .
Mode of Action
It is known to be similar to other organophosphorus compounds, which typically work by inhibiting the activity of certain enzymes, such as acetylcholinesterase . This inhibition disrupts normal cellular processes, leading to various physiological changes.
Biochemical Pathways
Exposure to this compound affects several biochemical pathways. It significantly inhibits the levels of thyroid hormones, disrupting the normal functioning of the thyroid hormone system . Additionally, it increases the levels of superoxide dismutase (SOD), catalase (CAT), glutathione S-transferase (GST), and lipid peroxidation (LPO) in gills, liver, and kidney tissues, while inhibiting the activities of glutathione (GSH) and glutathione peroxidase (GPx) . These changes indicate that this compound induces oxidative stress in exposed organisms.
Pharmacokinetics
The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated .
Result of Action
The result of this compound action is a series of physiological changes in exposed organisms. These include significant alterations in thyroid hormone levels, increased oxidative stress, and changes in the levels of various biochemical markers . Histopathological anomalies have also been observed in the gills, liver, and kidney tissues of exposed organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its toxicity can be affected by the presence of other chemicals in the environment . Furthermore, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of light .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Diisopropyl-(2-chloroethyl)-phosphonate are not fully understood. It is known that organophosphates can interact with various enzymes and proteins. For instance, organophosphates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function
Cellular Effects
The cellular effects of this compound are not well-documented. Organophosphates are known to have significant effects on cells. They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism . The specific cellular effects of this compound need to be studied further.
Metabolic Pathways
Organophosphates can undergo various metabolic transformations, including oxidation, reduction, and hydrolysis
Propriétés
IUPAC Name |
2-[2-chloroethyl(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSODMVCOIWLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CCCl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378689 | |
| Record name | Diisopropyl-(2-chloroethyl)-phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25131-74-2 | |
| Record name | Diisopropyl-(2-chloroethyl)-phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


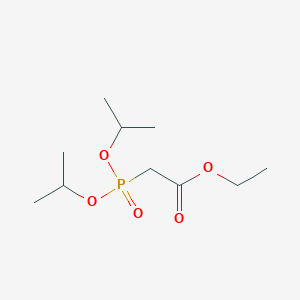
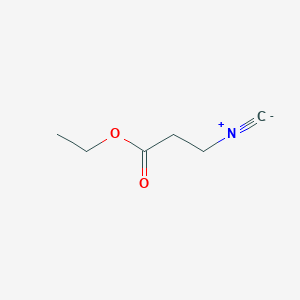



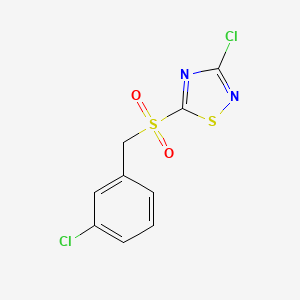

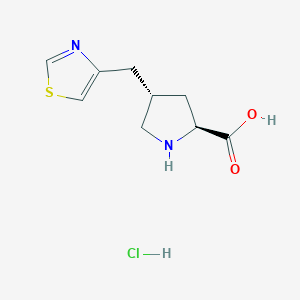
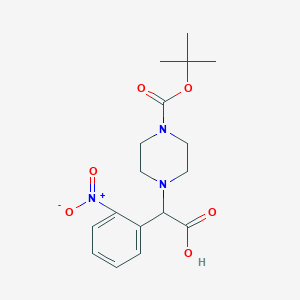


![Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1608178.png)

